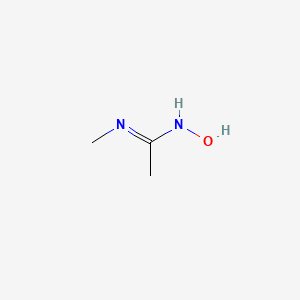
Ethanimidamide, N-hydroxy-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidamide, N-hydroxy-N’-methyl- is an organic compound with the molecular formula C3H8N2O It is a derivative of ethanimidamide, where one of the hydrogen atoms is replaced by a hydroxyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanimidamide, N-hydroxy-N’-methyl- can be synthesized through several methods. One common approach involves the reaction of ethanimidamide with hydroxylamine and a methylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of ethanimidamide, N-hydroxy-N’-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reactants but is optimized for large-scale production, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, N-hydroxy-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted ethanimidamides depending on the reagent used.
Scientific Research Applications
Ethanimidamide, N-hydroxy-N’-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of ethanimidamide, N-hydroxy-N’-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethanimidamide, N-hydroxy-N’-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Ethanimidamide, N-hydroxy-N’-propyl-: Contains a propyl group instead of a methyl group.
Ethanimidamide, N-hydroxy-N’-butyl-: Features a butyl group in place of the methyl group.
Uniqueness
Ethanimidamide, N-hydroxy-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl and methyl groups influences its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62626-11-3 |
|---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
N-hydroxy-N'-methylethanimidamide |
InChI |
InChI=1S/C3H8N2O/c1-3(4-2)5-6/h6H,1-2H3,(H,4,5) |
InChI Key |
JCAXHWPMKMMFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















